molecular formula C20H19N3O3 B3071449 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-75-0

3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071449
CAS RN: 1011396-75-0
M. Wt: 349.4 g/mol
InChI Key: OEBVSQIMIYWZAJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of nitrogen-containing heterocyclic compound. It has two cyclopropyl groups attached at the 3 and 6 positions, a 4-methoxyphenyl group attached at the 1 position, and a carboxylic acid group attached at the 4 position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-b]pyridine core, the two cyclopropyl groups, the 4-methoxyphenyl group, and the carboxylic acid group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its various functional groups .

Scientific Research Applications

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been extensively explored for their potential as kinase inhibitors. This class of compounds is known for its versatility in interacting with kinases through multiple binding modes, predominantly targeting the hinge region of the kinase domain. The utility of pyrazolo[3,4-b]pyridine scaffolds in kinase inhibitor design is underscored by their presence in a wide array of patents and their ability to provide potency and selectivity in drug candidates. This indicates potential research applications of the compound in the development of targeted therapies for diseases where kinase activity is dysregulated (Wenglowsky, 2013).

Synthesis and Biological Applications

Heterocyclic compounds, including pyrazole carboxylic acid derivatives, are fundamental building blocks in organic chemistry, possessing a wide range of synthetic applicability and biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. The review of pyrazole carboxylic acid derivatives highlights their significance in medicinal chemistry, suggesting potential avenues for the exploration of 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in similar contexts (Cetin, 2020).

Catalysis and Drug Development

The diversity of heterocyclic N-oxide molecules, including those derived from pyrazolo[3,4-b]pyridine, points to their utility in organic synthesis, catalysis, and drug development. These compounds play a crucial role in forming metal complexes, designing catalysts, and synthesizing drugs with anticancer, antibacterial, and anti-inflammatory activities. The adaptability of heterocyclic N-oxide derivatives in various chemical and biological applications suggests potential research uses for 3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in developing novel therapeutic agents and catalytic processes (Li et al., 2019).

Future Directions

Future research could involve investigating the synthesis, characterization, and potential applications of this compound, including its possible biological activity .

properties

IUPAC Name

3,6-dicyclopropyl-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-14-8-6-13(7-9-14)23-19-17(18(22-23)12-4-5-12)15(20(24)25)10-16(21-19)11-2-3-11/h6-12H,2-5H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBVSQIMIYWZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC(=N3)C4CC4)C(=O)O)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131774
Record name 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

1011396-75-0
Record name 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011396-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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